4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride
CAS No.:
Cat. No.: VC17603929
Molecular Formula: C11H11Cl2FN2
Molecular Weight: 261.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Cl2FN2 |
|---|---|
| Molecular Weight | 261.12 g/mol |
| IUPAC Name | 4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole;hydrochloride |
| Standard InChI | InChI=1S/C11H10ClFN2.ClH/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8;/h2-4,6-7H,5H2,1H3;1H |
| Standard InChI Key | RFNUDPZLONPMCB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₁H₁₁Cl₂FN₂, with a molar mass of 261.12 g/mol . Its IUPAC name, 4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole; hydrochloride, reflects the substitution pattern: a pyrazole ring (1-methyl) linked to a fluorinated and chlorinated phenyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS RN | 1859083-91-2 |
| Canonical SMILES | CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F.Cl |
| InChIKey | RFNUDPZLONPMCB-UHFFFAOYSA-N |
| PubChem CID | 127263818 |
The hydrochloride salt form improves solubility, a critical factor for in vitro and in vivo studies .
Spectroscopic and Physicochemical Properties
While experimental data on melting/boiling points remain unpublished, the compound is described as a yellow-to-white solid with stability under dry, room-temperature storage . Its solubility profile is inferred from structural analogs: moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility without solubilizing agents .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves three key steps :
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
-
Fluorination: Electrophilic aromatic substitution using Selectfluor® or DAST to introduce the fluorine atom at the phenyl ring’s 3-position.
-
Chloromethylation: Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) under Lewis acid catalysis.
A representative protocol from recent literature employs a 5-step sequence for analogous pyrazole derivatives, achieving yields >65% after purification via column chromatography.
Industrial-Scale Production
Continuous flow reactors are prioritized for large-scale synthesis, enhancing yield (up to 82%) and reducing byproducts. Critical parameters include:
-
Temperature control (±2°C) during exothermic chloromethylation.
-
Precursor stoichiometry (1:1.2 ratio of pyrazole intermediate to MOMCl).
Pharmacological Applications
Enzyme Inhibition
The compound demonstrates CYP450 isoform selectivity, particularly against Mycobacterium tuberculosis CYP121A1 . In vitro assays show IC₅₀ values of 12–18 μM, comparable to first-line antitubercular agents. Mechanistically, the chloromethyl group may form covalent adducts with heme iron, disrupting enzymatic activity .
Anticancer Activity
Preliminary screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines reveal dose-dependent cytotoxicity (EC₅₀ = 8–15 μM). Synergy with cisplatin (combination index = 0.3–0.5) suggests potential adjunctive use.
Mechanism of Action
Target Engagement
While direct targets remain unconfirmed, computational docking studies predict high affinity for:
-
Kinase domains (e.g., EGFR, IC₅₀ ≈ 50 nM in silico).
-
G-protein-coupled receptors (GPCRs), notably serotonin 5-HT₂ subtypes .
The fluorine atom’s electronegativity enhances hydrogen bonding, while the chloromethyl group contributes to hydrophobic interactions .
Metabolic Stability
Microsomal assays (human liver microsomes) indicate moderate stability (t₁/₂ = 45 min), with primary metabolites resulting from oxidative dechlorination and N-demethylation.
Future Directions
Structural Optimization
-
Bioisosteric replacement of the chloromethyl group (e.g., trifluoromethyl) to reduce toxicity.
-
Prodrug formulations to enhance oral bioavailability.
Clinical Translation
-
Phase 0 microdosing studies to assess human pharmacokinetics.
-
Combinatorial screens with immunotherapies for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume